molecular formula C10H12BrNO3 B13545663 Ethyl 2-amino-3-bromo-6-methoxybenzoate

Ethyl 2-amino-3-bromo-6-methoxybenzoate

Cat. No.: B13545663
M. Wt: 274.11 g/mol
InChI Key: CFMPRYZNSKGCHX-UHFFFAOYSA-N
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Description

Significance of the Benzoate (B1203000) Scaffold in Synthetic Chemistry

The benzoate scaffold, consisting of a benzene (B151609) ring attached to a carboxylic acid ester, is a cornerstone of synthetic chemistry. Benzoic acid and its ester derivatives are found in numerous natural products and serve as critical intermediates in the industrial production of a wide range of chemicals. nih.govorganic-chemistry.org In organic synthesis, the benzoate moiety provides a stable, yet modifiable, platform. The ester group can be readily hydrolyzed, reduced, or converted to other functional groups, while the aromatic ring can undergo various substitution reactions. This inherent versatility allows for the construction of complex molecules, making the benzoate scaffold a frequent starting point in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netescholarship.org

Role of Halogen, Amino, and Methoxy (B1213986) Functional Groups in Chemical Design

The true synthetic potential of a benzoate scaffold is unlocked by the introduction of additional functional groups. In Ethyl 2-amino-3-bromo-6-methoxybenzoate, each substituent plays a distinct and crucial role in directing reactivity and influencing molecular properties.

Bromo Group: The bromine atom is a particularly useful halogen in synthetic chemistry. nih.govacs.org Its presence on the aromatic ring introduces a key reactive site. The carbon-bromine bond is susceptible to cleavage and participates readily in a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. researchgate.netresearchgate.netnobelprize.org This makes the bromo group an essential "handle" for chemists to attach other molecular fragments, building up complexity from a simple starting material. fiveable.meyoutube.com

Amino Group: The amino (-NH2) group is a strong electron-donating group. ucalgary.ca Through resonance, it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making the ring more reactive towards electrophilic aromatic substitution. sarthaks.comdoubtnut.comrsc.org This directing effect is fundamental in controlling the regioselectivity of subsequent reactions. wikipedia.org Furthermore, the amino group is nucleophilic and is a key participant in the formation of heterocyclic rings, such as quinazolines, benzodiazepines, and other nitrogen-containing systems of significant biological and pharmaceutical interest. ucalgary.caeurekaselect.com

Methoxy Group: The methoxy (-OCH3) group is also an electron-donating group that activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.commasterorganicchemistry.com Its presence can significantly influence the electronic environment of the molecule, modulating the reactivity of other functional groups. minia.edu.eg Additionally, the steric bulk of the methoxy group, while modest, can influence the preferred conformation of the molecule and the regiochemical outcome of reactions at adjacent positions.

Research Context of this compound within Advanced Organic Synthesis

The specific arrangement of substituents in this compound makes it a highly valuable, albeit specialized, intermediate. Its structure suggests a primary role in the synthesis of complex, poly-substituted heterocyclic systems, where each functional group can be addressed in a controlled sequence.

The utility of molecules like this compound can be inferred from the extensive research on analogous compounds. Brominated and aminated benzoic acid derivatives are common starting materials for synthesizing quinazolines and quinazolinones, which are important scaffolds in medicinal chemistry. researchgate.net For instance, 2-amino-6-bromobenzoic acid has been used to synthesize 5-bromo-2-substituted-4(3H)-quinazolinones.

The general synthetic strategy often involves the reaction of the amino group with a one-carbon source (like an aldehyde or orthoformate) to form the heterocyclic ring. nih.govorganic-chemistry.org The bromine atom can then be used in a subsequent step for further diversification via palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other groups. acs.orgnih.govrsc.org This two-stage approach—heterocycle formation followed by cross-coupling—is a powerful strategy for creating libraries of complex molecules for drug discovery and other applications. researchgate.netfrontiersin.org

Compound NameKey Functional GroupsPrimary Research ApplicationRelevant Synthetic Transformations
2-Amino-6-bromobenzoic acidAmino, Bromo, Carboxylic AcidSynthesis of 5-bromo-2-substituted-4(3H)-quinazolinonesCyclization with acetic anhydride (B1165640) and formamide
2-Bromobenzyl bromideBromo (aromatic), Bromo (benzylic)Copper-catalyzed synthesis of quinazolinesTandem amination, condensation, and cyclization
Ethyl 4-aminobenzoateAmino, Ethyl EsterSynthesis of bioactive compounds via C-N couplingPalladium-catalyzed N-arylation with chloroquinolines
α-Bromo carboxamidesBromo (alpha to carbonyl), AmideAsymmetric synthesis of α-aryl carboxamidesEnantioselective palladium-catalyzed cross-coupling
6-Bromo-2-phenylquinazolineBromo, Phenyl, QuinazolineIntermediate for functionalized quinazolinesFurther substitution via the bromo group

The chemistry of halogenated aminobenzoates is deeply rooted in the history of its parent compound, 2-aminobenzoic acid, more commonly known as anthranilic acid. eurekaselect.comresearchgate.netacs.org The discovery of anthranilic acid is credited to the German chemist Carl Julius Fritzsche, who in 1841 isolated it from the degradation of the dye indigo (B80030) with caustic potash. wikipedia.orgencyclopedia.comacs.orgacs.orgresearchgate.net This discovery was a significant milestone in the early days of organic chemistry, linking a natural dye to a simple, well-defined aromatic compound. encyclopedia.com

Industrially, anthranilic acid is not produced from indigo but via a more economical route starting from phthalic anhydride. wikipedia.orgscribd.com This process involves the amination of phthalic anhydride, followed by a Hofmann rearrangement, a classic named reaction in organic chemistry. sciencemadness.orgquora.com The availability of anthranilic acid as a low-cost, versatile starting material has spurred extensive research into its chemistry, establishing it as a foundational precursor for countless dyes, perfumes, and pharmaceuticals. researchgate.netwikipedia.orgwalshmedicalmedia.com The subsequent development of methods to selectively halogenate and modify anthranilic acid and its esters has further expanded its utility, leading to the creation of advanced intermediates like this compound for modern synthetic challenges.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 2-amino-3-bromo-6-methoxybenzoate

InChI

InChI=1S/C10H12BrNO3/c1-3-15-10(13)8-7(14-2)5-4-6(11)9(8)12/h4-5H,3,12H2,1-2H3

InChI Key

CFMPRYZNSKGCHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)Br)OC

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Amino 3 Bromo 6 Methoxybenzoate

Direct Esterification Approaches

Direct esterification focuses on the conversion of the corresponding carboxylic acid, 2-amino-3-bromo-6-methoxybenzoic acid, into its ethyl ester. This transformation is a cornerstone of organic synthesis, often achieved through acid-catalyzed reactions.

Esterification of 2-amino-3-bromo-6-methoxybenzoic Acid

The primary method for this conversion is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The nucleophilic oxygen of the ethanol molecule then attacks the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen yields the final ester product. researchgate.net

To drive the reaction toward completion and achieve a high yield of Ethyl 2-amino-3-bromo-6-methoxybenzoate, the equilibrium must be shifted to the product side. This is typically accomplished by using a large excess of ethanol, which acts as both the solvent and the reactant, or by removing the water formed during the reaction, for instance, through azeotropic distillation. researchgate.net

Catalytic Systems in Esterification of Aminobenzoic Acids

Various catalytic systems can be employed for the esterification of aminobenzoic acids. The choice of catalyst is crucial for reaction efficiency and preventing unwanted side reactions.

Mineral Acids: Concentrated sulfuric acid (H₂SO₄) and dry hydrogen chloride (HCl) gas are the most traditional and widely used catalysts for Fischer esterification. slideshare.net They are effective proton donors that accelerate the reaction. researchgate.net However, due to the presence of the basic amino group in the substrate, a stoichiometric amount of the acid catalyst may be required, as the amino group will be protonated, forming an ammonium salt. researchgate.net

Modern Catalytic Systems: More recent research has explored greener and more sustainable catalytic systems. One such example is the use of deep eutectic solvents (DES), like a mixture of urea and choline chloride. jsynthchem.com These systems can act as both the solvent and the catalyst, promoting the esterification under milder conditions and often leading to higher selectivity and easier product isolation. jsynthchem.com Such catalysts are advantageous as they can be more environmentally friendly and may reduce the energy consumption of the process. jsynthchem.com

Catalyst SystemReactantsTypical ConditionsAdvantages
Sulfuric Acid (H₂SO₄) 2-amino-3-bromo-6-methoxybenzoic acid, EthanolReflux temperatureHigh efficiency, low cost researchgate.net
Hydrogen Chloride (HCl) 2-amino-3-bromo-6-methoxybenzoic acid, EthanolDry HCl gas bubbled through ethanol, refluxEffective, forms hydrochloride salt intermediate slideshare.net
Urea-Choline Chloride (DES) Aminobenzoic acid, AlcoholElevated temperaturesEnvironmentally friendly, milder conditions jsynthchem.com

Aromatic Substitution Reactions for Bromination and Amination

This strategy involves introducing the bromo and amino functional groups onto a pre-existing methoxybenzoate scaffold through electrophilic aromatic substitution and other functional group interconversions. The order and method of these introductions are critical for achieving the correct substitution pattern (regioselectivity).

Regioselective Bromination of Methoxyaminobenzoate Precursors

The synthesis of this compound requires the specific placement of a bromine atom adjacent to the amino group. This can be achieved through the regioselective bromination of a suitable precursor, such as Ethyl 2-amino-6-methoxybenzoate. The existing amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are both activating and ortho-, para-directing. The position of bromination will be influenced by the combined directing effects of these groups and steric hindrance.

Electrophilic brominating agents like N-bromosuccinimide (NBS) are often used for such transformations, sometimes in the presence of an acid catalyst to enhance the reaction rate. mdpi.com Careful control of reaction conditions, such as temperature and solvent, is essential to achieve the desired regioselectivity and prevent the formation of polybrominated byproducts. mdpi.com For instance, performing the reaction at low temperatures can often increase the selectivity for a specific isomer. mdpi.com

Amination Strategies for Halogenated Methoxybenzoates

An alternative approach is to introduce the amino group onto an aromatic ring that already contains the bromo and methoxy substituents. A common and effective strategy for this is the reduction of a nitro group (-NO₂). The nitro group can be introduced via electrophilic nitration and then reduced to an amino group in a subsequent step.

Therefore, a precursor like Ethyl 3-bromo-6-methoxy-2-nitrobenzoate could be synthesized first. The reduction of the nitro group to an amine can be accomplished using various methods, including catalytic hydrogenation. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. google.com Active nickel catalysts are effective for this transformation, which can be carried out under neutral conditions at moderate temperatures and pressures, offering high yields and purity. google.com

ReactionPrecursorReagents/CatalystKey Outcome
Regioselective Bromination Ethyl 2-amino-6-methoxybenzoateN-Bromosuccinimide (NBS)Introduction of bromine at the C3 position
Nitro Group Reduction Ethyl 3-bromo-6-methoxy-2-nitrobenzoateH₂, Active Nickel CatalystConversion of nitro group to amino group google.com

Multi-Step Synthesis from Simpler Aromatic Compounds

A comprehensive synthesis of this compound can be designed starting from simpler, more readily available aromatic compounds. A plausible synthetic pathway could begin with a compound like 2,6-dimethoxybenzoic acid.

A potential multi-step sequence is as follows:

Nitration: Introduction of a nitro group onto the 2,6-dimethoxybenzoic acid ring. The directing effects of the two methoxy groups and the carboxylic acid would need to be carefully considered to achieve the desired regiochemistry.

Bromination: Introduction of the bromine atom. A process for preparing 3-bromo-2,6-dimethoxybenzoic acid has been described, which involves the bromination of 2,6-dimethoxybenzoic acid. google.com

Esterification: Conversion of the carboxylic acid group to an ethyl ester. This would likely be performed using the Fischer esterification method described previously.

Reduction: The final step would be the reduction of the nitro group to the target amino group, yielding this compound.

This multi-step approach allows for the systematic construction of the molecule, with each step adding a specific functional group in a controlled manner to build the final, complex structure.

Functional Group Interconversions

The synthesis of this compound can be approached through various functional group interconversions, which are fundamental transformations in organic synthesis. These reactions allow for the conversion of one functional group into another, facilitating the construction of the target molecule from readily available starting materials.

One potential pathway involves starting with a precursor already containing some of the required functionalities and then converting existing groups into the desired ones. For instance, a plausible route could begin with a nitrated precursor, such as ethyl 3-bromo-6-methoxy-2-nitrobenzoate. The nitro group can then be reduced to the target amino group. This reduction is a common and well-established transformation in organic chemistry.

Table 1: Common Reagents for Nitro Group Reduction

Reagent/CatalystConditions
Fe / NH₄ClAqueous ethanol, reflux
SnCl₂·2H₂OEthanol, reflux
H₂ / Pd-CMethanol, room temperature, atmospheric pressure

The choice of reducing agent can be critical to avoid side reactions, especially given the presence of a bromo substituent which can be susceptible to reduction under certain conditions.

Another functional group interconversion strategy could involve the diazotization of an amino group, followed by a Sandmeyer-type reaction to introduce the bromo group. However, the positioning of the substituents makes this a more complex route for achieving the desired isomer.

Sequential Introduction of Amino, Bromo, and Methoxy Moieties

A more direct approach involves the sequential introduction of the amino, bromo, and methoxy groups onto an ethyl benzoate (B1203000) ring. The order of these introductions is crucial to ensure the correct regiochemistry due to the directing effects of the substituents.

A likely synthetic sequence would start with the esterification of 2-amino-6-methoxybenzoic acid. This starting material possesses the amino and methoxy groups in the desired positions. The esterification can be achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.

The subsequent step would be the regioselective bromination of the resulting ethyl 2-amino-6-methoxybenzoate. The amino and methoxy groups are both ortho-, para-directing. In this case, the position ortho to the amino group and meta to the methoxy group (the 3-position) is sterically accessible and electronically activated for electrophilic substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for such brominations. acs.org

Table 2: Proposed Sequential Synthesis Pathway

StepStarting MaterialReagent(s)Product
12-Amino-6-methoxybenzoic acidEthanol, H₂SO₄Ethyl 2-amino-6-methoxybenzoate
2Ethyl 2-amino-6-methoxybenzoateN-Bromosuccinimide (NBS)This compound

This sequential approach offers a potentially efficient route to the target compound, leveraging the directing effects of the existing functional groups to control the position of the incoming bromine atom.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free or Low-Solvent Synthesis

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted under neat conditions or with solid-phase catalysts, can significantly reduce the environmental impact of a synthetic process.

For the bromination step in the synthesis of this compound, a solvent-free approach using N-bromosuccinimide (NBS) could be employed. scielo.org.mx Such reactions are often facilitated by grinding the reactants together or by using microwave irradiation to provide the necessary energy for the reaction to proceed. nih.gov These methods can lead to shorter reaction times and easier product isolation.

Catalytic Synthesis Routes

The use of catalysts is another cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency and selectivity, often under milder conditions.

In the context of synthesizing the target molecule, catalytic methods could be particularly relevant for the introduction of the amino group. For example, a palladium-catalyzed amination of a suitable precursor, such as ethyl 3,x-dibromo-6-methoxybenzoate, could be a viable route. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Green approaches to this reaction focus on using more environmentally benign solvents, lower catalyst loadings, and more efficient ligand systems.

Table 3: Potential Catalytic Amination System

PrecursorAmine SourceCatalystLigandBaseSolvent
Ethyl 3-bromo-X-halo-6-methoxybenzoateAmmonia or ammonia equivalentPd₂(dba)₃XPhosNaOtBuToluene or greener alternatives

The development of catalytic routes offers the potential for more atom-economical and environmentally friendly syntheses of complex molecules like this compound.

Advanced Spectroscopic Elucidation of Ethyl 2 Amino 3 Bromo 6 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. For Ethyl 2-amino-3-bromo-6-methoxybenzoate, ¹H and ¹³C NMR provide complementary information essential for unambiguous structure confirmation.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. In the case of this compound, the spectrum is characterized by signals from the aromatic protons, the ethyl ester group, the methoxy (B1213986) group, and the amino group.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~6.85Doublet (d)~8.51H
H-5~7.20Doublet (d)~8.51H
-NH₂~4.50Broad Singlet (br s)-2H
-OCH₂CH₃~4.30Quartet (q)~7.12H
-OCH₃~3.85Singlet (s)-3H
-OCH₂CH₃~1.35Triplet (t)~7.13H

The chemical shifts of the aromatic protons in this compound are significantly influenced by the electronic properties of the four substituents on the benzene (B151609) ring. scirp.org The position of a proton's signal is determined by the electron density around it; electron-donating groups (EDGs) increase electron density, causing shielding and an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) decrease electron density, causing deshielding and a downfield shift (higher ppm). hmdb.ca

Amino Group (-NH₂): Located at C-2, this is a strong electron-donating group through resonance. It significantly shields the ortho (C-3) and para (C-5) positions.

Methoxy Group (-OCH₃): Positioned at C-6, this is another strong electron-donating group that shields its ortho (C-5) and para (C-2) positions.

Bromo Group (-Br): At C-3, bromine exerts a dual effect. It is electron-withdrawing inductively due to its electronegativity, which deshields nearby protons. However, it can also donate electron density through resonance via its lone pairs. Generally, its deshielding inductive effect is dominant for adjacent protons.

Ethyl Ester Group (-COOEt): Attached to C-1, this is an electron-withdrawing group that deshields the ortho (C-2, C-6) and para (C-4) positions.

The observed chemical shifts are a net result of these competing effects. The proton at C-5 (H-5) is ortho to the strongly donating methoxy group and para to the donating amino group, leading to significant shielding. Conversely, the proton at C-4 (H-4) is ortho to the bromine atom and influenced by the ester group, resulting in a relatively downfield position compared to an unsubstituted benzene ring. scirp.orghmdb.ca

Spin-spin coupling provides information about the connectivity of protons. The splitting of a proton's signal into multiple lines (a multiplet) indicates the number of neighboring, non-equivalent protons.

In the aromatic region, the two protons, H-4 and H-5, are on adjacent carbons (ortho relationship). Therefore, they split each other's signals. This results in a characteristic pattern of two doublets. chemicalbook.com The magnitude of the coupling constant (J value) between them, typically in the range of 7-9 Hz for ortho coupling (³JHH), confirms their spatial proximity. rsc.org The signal for the ethyl group's methylene (B1212753) protons (-OCH₂-) appears as a quartet due to coupling with the three methyl protons (-CH₃). In turn, the methyl protons' signal is split into a triplet by the two methylene protons. rsc.org The methoxy (-OCH₃) and amino (-NH₂) protons typically appear as singlets as they have no adjacent protons to couple with, although the amino protons' signal is often broad due to quadrupole effects and potential chemical exchange.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of substituents.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Type
C=O~168.0Quaternary
C-6~155.0Quaternary
C-2~145.0Quaternary
C-4~125.0CH
C-5~115.0CH
C-1~112.0Quaternary
C-3~100.0Quaternary
-OCH₂CH₃~61.0CH₂
-OCH₃~56.0CH₃
-OCH₂CH₃~14.5CH₃

Quaternary carbons are those bonded to four other non-hydrogen atoms. In this compound, there are four such carbons in the aromatic ring (C-1, C-2, C-3, C-6) and the carbonyl carbon of the ester group. These signals are typically less intense in proton-decoupled ¹³C NMR spectra compared to protonated carbons.

C-1: This carbon is bonded to the electron-withdrawing ester group and is shielded by the ortho amino and methoxy groups.

C-2: The ipso-carbon attached to the amino group, its chemical shift is shifted downfield due to the direct attachment of the nitrogen atom.

C-3: Attached to the bromine atom, this carbon experiences a significant upfield shift due to the "heavy atom effect" of bromine.

C-6: The ipso-carbon bearing the methoxy group is shifted significantly downfield due to the electronegativity of the oxygen atom.

C=O: The carbonyl carbon of the ester group appears at a characteristic downfield position, typically around 165-175 ppm. mdpi.com

The substituents have pronounced shielding and deshielding effects on the aromatic carbons, which helps in their assignment. rsc.org

Shielding Effects: The strong electron-donating amino and methoxy groups increase the electron density at the ortho and para carbons, causing them to be shielded (shifted upfield). nih.gov For instance, C-5 is ortho to the methoxy group and para to the amino group, leading to a significant upfield shift.

Deshielding Effects: Electron-withdrawing groups, like the ester function, decrease electron density, causing deshielding (downfield shifts) at the ortho and para positions. The direct attachment of electronegative atoms (O, N, Br) also causes a downfield shift on the ipso-carbon (the carbon directly attached), although the heavy bromine atom has an overriding shielding effect on its ipso-carbon. rsc.org The interplay of these effects allows for the assignment of the remaining protonated carbons, C-4 and C-5, in the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful analytical technique that provides insights into the electronic structure of molecules. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of this absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene ring. The substituents—an amino (-NH₂), a bromo (-Br), a methoxy (-OCH₃), and an ethyl ester (-COOCH₂CH₃) group—all modulate the electronic transitions of the benzene ring, influencing the position and intensity of the absorption bands.

The UV-Vis spectrum of benzene, the parent chromophore, exhibits three characteristic absorption bands originating from π→π* transitions. These are the E₁ band around 184 nm, the E₂ band around 204 nm, and the B band, a series of fine-structured peaks, around 256 nm. The B-band is symmetry-forbidden in the highly symmetrical benzene molecule, resulting in a low molar absorptivity. spcmc.ac.in

Substitution on the benzene ring alters the symmetry and the energy of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (εmax). The substituents on this compound have distinct electronic effects:

Amino (-NH₂) and Methoxy (-OCH₃) groups: These are strong auxochromes, electron-donating groups that possess non-bonding electrons. Through resonance, they increase the electron density of the benzene ring and significantly lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary absorption bands. spcmc.ac.in For instance, aniline (B41778) (C₆H₅NH₂) exhibits a primary absorption band around 230 nm and a secondary band around 280 nm, both shifted to longer wavelengths compared to benzene. ijermt.org Similarly, anisole (B1667542) (C₆H₅OCH₃) shows a bathochromic shift. ijermt.org

Ethyl ester (-COOCH₂CH₃) group: The ester group is an electron-withdrawing group through resonance. When directly conjugated with an electron-donating group like the amino group, it can enhance the intramolecular charge transfer (ICT) character of the electronic transition, often leading to a significant bathochromic shift. The UV spectrum of ethyl 2-aminobenzoate (B8764639) shows absorption maxima that are influenced by this donor-acceptor interaction. nist.govnih.gov

In this compound, the cumulative effect of these substituents is expected to produce a complex UV-Vis spectrum with absorption bands significantly red-shifted compared to benzene. The strong electron-donating amino and methoxy groups will be the dominant influence, leading to pronounced bathochromic and hyperchromic shifts. The presence of multiple auxochromes will likely cause the B-band to lose its fine structure and appear as a broad, intense absorption band at a longer wavelength. The electronic transitions will be of the π→π* type, with a potential contribution from n→π* transitions associated with the carbonyl group of the ester and the heteroatoms, although these are typically much weaker.

To illustrate the expected shifts, the following table presents the absorption maxima of related, simpler molecules.

Compoundλmax (nm)Solvent
Benzene255Ethanol
Aniline263Ethanol
Anisole~270Ethanol
Ethyl 2-aminobenzoate~240, 330Not Specified
3-Bromoaniline~240, 290Not Specified
4-Aminobenzoic acid194, 226, 278Not Specified

Note: The data in this table is compiled from various sources and is intended for comparative purposes. The exact λmax values can vary with the solvent and experimental conditions. ijermt.orgnist.govsielc.comnist.gov

The polarity of the solvent can significantly influence the UV-Vis spectrum of a compound, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule. The direction of the shift depends on the nature of the electronic transition and the change in the dipole moment of the molecule upon excitation.

π→π Transitions:* For π→π* transitions, the excited state is generally more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. nih.gov This results in a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength.

n→π Transitions:* In n→π* transitions, the ground state is typically more stabilized by polar, protic solvents through interactions like hydrogen bonding with the non-bonding electrons. The excited state is less polar and less effectively solvated. Consequently, increasing the solvent polarity increases the energy gap of the transition, causing a hypsochromic (blue) shift to a shorter wavelength.

For this compound, the dominant electronic transitions are expected to be of the π→π* type with significant intramolecular charge transfer (ICT) character, from the electron-donating amino and methoxy groups to the electron-withdrawing ester group and the benzene ring. This ICT leads to a more polar excited state. Therefore, a positive solvatochromism is anticipated, where an increase in solvent polarity will cause a bathochromic shift in the absorption maxima.

The following table provides a hypothetical representation of the expected solvent effects on the primary absorption band of this compound, based on the behavior of similar aromatic amines and aminobenzoates. nih.govmdpi.com

SolventPolarity (Dielectric Constant)Expected Shift in λmax
HexaneLow (~1.9)Shorter Wavelength
DichloromethaneMedium (~9.1)Intermediate Wavelength
EthanolHigh (~24.6)Longer Wavelength
WaterVery High (~80.1)Longest Wavelength

This predicted behavior underscores the sensitivity of the electronic structure of this compound to its molecular environment, a key consideration in its analysis and potential applications.

Solid State Structural Investigations: X Ray Crystallography of Ethyl 2 Amino 3 Bromo 6 Methoxybenzoate and Its Analogues

Single Crystal X-ray Diffraction Analysis

The study of single crystals by X-ray diffraction provides the most precise information about the three-dimensional arrangement of atoms in a solid. While data for the title compound is not available, the analysis of its analogues offers a robust framework for understanding its probable structural characteristics.

Crystal System and Space Group Determination

For instance, the analogue ethyl 4-amino-3-methylbenzoate crystallizes in the triclinic system, a low-symmetry system. nih.gov In contrast, ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate , a more complex molecule but containing similar functional groups, adopts a monoclinic system with the space group P2/c. researchgate.net Given the presence of a heavy bromine atom and the potential for various intermolecular interactions, it is plausible that ethyl 2-amino-3-bromo-6-methoxybenzoate could crystallize in a system of relatively low symmetry, such as monoclinic or triclinic.

Table 1: Crystallographic Data for Selected Analogues

Compound Name Crystal System Space Group Reference
Ethyl 4-amino-3-methylbenzoate Triclinic P-1 nih.gov

Molecular Conformation and Geometry in the Crystalline State

In the crystalline state, the conformation of a molecule is influenced by a balance between intramolecular steric effects and intermolecular packing forces. For this compound, the orientation of the ethyl ester and methoxy (B1213986) groups relative to the benzene (B151609) ring is of particular interest.

In the structure of ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate, the ester group is observed to be coplanar with the chromene ring system. researchgate.net The methoxy substituent also lies in the plane of the ring to which it is attached. researchgate.net This planarity is often favored as it maximizes electronic conjugation. It is therefore highly probable that the ethyl ester and methoxy groups in this compound would also adopt a conformation that is largely coplanar with the central benzene ring, minimizing steric hindrance where possible.

Bond Lengths and Bond Angles Analysis

The bond lengths and angles within the crystalline structure provide insight into the electronic distribution and hybridization of atoms. While specific values for this compound are not available, data from its analogues can be used to predict expected values. The C-Br bond length, the C-N bond of the amino group, and the geometries of the ester and methoxy groups are of key interest. The bond lengths and angles are generally expected to be in good agreement with standard values for similar organic compounds.

Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal is dictated by a variety of non-covalent interactions. The functional groups present in this compound—an amino group (a hydrogen bond donor), ester and methoxy oxygen atoms (hydrogen bond acceptors), and a bromine atom (a potential halogen bond participant)—suggest a rich and complex supramolecular chemistry.

Hydrogen Bonding Networks (N—H···O, N—H···N, C—H···O)

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a crucial role in determining the crystal architecture. The amino group (-NH₂) is a potent hydrogen bond donor.

N—H···O Interactions: It is highly anticipated that the amino group would form hydrogen bonds with the oxygen atoms of the ethyl ester or methoxy groups of neighboring molecules. In the crystal structure of ethyl 4-amino-3-methylbenzoate, molecules are linked via N—H···O intermolecular hydrogen bonds, which are noted to be effective in the stabilization of the crystal. nih.gov

N—H···N Interactions: In some cases, amino groups can form hydrogen bonds with other amino groups. The asymmetric unit of ethyl 4-amino-3-methylbenzoate contains two molecules that are linked via N—H···N hydrogen bonds to form dimers. nih.gov

Halogen Bonding and Other Non-Covalent Interactions

The presence of a bromine atom on the aromatic ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as an oxygen or nitrogen atom.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Ethyl 4-amino-3-methylbenzoate
Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate

Computational Chemistry and Theoretical Insights into Ethyl 2 Amino 3 Bromo 6 Methoxybenzoate

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organic molecules of this size. acs.org DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to elucidate molecular properties. scholarsresearchlibrary.com

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. cnr.ityoutube.com This process systematically alters the molecular geometry to find the configuration with the lowest possible energy on the potential energy surface. For Ethyl 2-amino-3-bromo-6-methoxybenzoate, this involves achieving a stable conformation of the benzene (B151609) ring and its various substituents.

The optimization would confirm the planarity of the benzene ring, with the substituents—amino, bromo, methoxy (B1213986), and ethyl benzoate (B1203000) groups—arranged to minimize steric hindrance. The ethyl ester and methoxy groups, possessing rotational freedom, would settle into their most energetically favorable orientations relative to the ring. The total energy calculated for this optimized structure serves as a crucial parameter for determining the molecule's stability. scholarsresearchlibrary.com

Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical yet realistic bond lengths and angles based on DFT calculations for similar substituted benzoate molecules.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-Br~1.90 Å
Bond LengthC(aromatic)-N~1.38 Å
Bond LengthC(aromatic)-O(methoxy)~1.36 Å
Bond LengthC=O (ester)~1.21 Å
Bond AngleC-C-Br~120°
Bond AngleC-C-N~121°

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. scholarsresearchlibrary.comnih.gov This analysis calculates the energies of molecular vibrations, which correspond to the stretching, bending, and torsional motions of atoms.

The predicted spectrum for this compound would exhibit characteristic peaks corresponding to its functional groups. For instance, N-H stretching vibrations of the amino group are expected in the 3350-3500 cm⁻¹ range. researchgate.net The strong carbonyl (C=O) stretch of the ester group would appear around 1700-1730 cm⁻¹. mdpi.com Vibrations associated with the C-Br bond, C-O (methoxy and ester), and the aromatic ring would also be identifiable, providing a theoretical fingerprint of the molecule. researchgate.netnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies Based on typical DFT calculation results for functionally similar organic molecules.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Asymmetric & Symmetric Stretch-NH₂3400 - 3500
C-H Aromatic StretchAr-H3000 - 3100
C-H Aliphatic Stretch-CH₂, -CH₃2850 - 2980
C=O StretchEster1710 - 1730
C=C Aromatic StretchAromatic Ring1580 - 1610
C-O StretchEster, Methoxy1250 - 1300
C-Br Stretch-Br550 - 650

Conformational analysis is essential for molecules with rotatable single bonds, such as the C-O bonds in the methoxy and ethyl ester groups. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. scispace.com This map reveals the energy barriers between different conformations and identifies the most stable conformers (local and global energy minima). For this compound, this analysis helps to understand the molecule's flexibility and the preferred spatial arrangement of its substituents, which can influence its intermolecular interactions. iucr.org

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). physchemres.org The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital most likely to accept an electron (electrophilicity). materialsciencejournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating amino and methoxy groups. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing ethyl ester group and the benzene ring. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. physchemres.orgmaterialsciencejournal.org

Table 3: Predicted Frontier Molecular Orbital Energies Illustrative values based on DFT studies of analogous aromatic compounds.

ParameterPredicted Value (eV)Implication
E(HOMO)~ -5.8 eVElectron-donating capability
E(LUMO)~ -1.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)~ 4.3 eVChemical stability and reactivity

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface. libretexts.org It is color-coded to indicate different regions of electrostatic potential, where red signifies electron-rich areas (negative potential) and blue signifies electron-poor areas (positive potential). wolfram.comyoutube.comyoutube.com

In the MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the electronegative oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atom of the amino group. These sites represent likely points for electrophilic attack. The most positive potential (blue) would be found around the hydrogen atoms of the amino group, indicating these are the most probable sites for nucleophilic attack. researchgate.net The map thus provides a clear guide to the molecule's reactive sites and intermolecular interaction patterns. researchgate.net

Charge Distribution and Bond Orders

Computational analysis of this compound reveals a detailed picture of its electronic structure. The charge distribution is significantly influenced by the various functional groups attached to the benzene ring. The amino (-NH2) and methoxy (-OCH3) groups, being electron-donating, increase the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the bromine atom and the ethyl carboxylate group (-COOEt) are electron-withdrawing, which decreases the electron density.

This interplay of electron-donating and withdrawing groups creates a specific electrostatic potential map for the molecule. The nitrogen and oxygen atoms of the amino, methoxy, and ester groups exhibit partial negative charges due to their high electronegativity, while the hydrogen atoms of the amino group and the carbon atoms directly bonded to these electronegative atoms carry partial positive charges.

Bond order calculations provide insight into the nature of the chemical bonds within the molecule. The C-C bonds within the benzene ring exhibit bond orders intermediate between a single and a double bond, which is characteristic of aromatic systems. The C-N, C-O, and C-Br bonds will have bond orders close to one, indicative of single bonds, although minor variations can occur due to resonance and inductive effects.

Reactivity Prediction and Mechanistic Studies

The distinct charge distribution across this compound allows for the prediction of its reactivity. The amino group, with its lone pair of electrons on the nitrogen atom, is the primary nucleophilic site, making it susceptible to attack by electrophiles. The oxygen atoms of the methoxy and carbonyl groups also possess lone pairs and can act as weaker nucleophilic centers.

Conversely, the electrophilic sites are primarily located at the carbon atom of the carbonyl group in the ethyl ester, which is electron-deficient due to the electronegativity of the adjacent oxygen atoms. The aromatic ring itself can also act as a nucleophile in electrophilic aromatic substitution reactions, with the positions activated by the amino and methoxy groups being the most likely sites for substitution. The bromine atom's presence can influence the regioselectivity of such reactions.

Transition state theory can be computationally employed to explore the mechanisms of reactions involving this compound. By calculating the potential energy surface for a given reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be identified.

For instance, in an electrophilic substitution reaction, computational methods can model the approach of an electrophile to the aromatic ring, the formation of the sigma complex (a key intermediate), and the subsequent departure of a proton to restore aromaticity. The calculated activation energies for different pathways can help predict the most favorable reaction mechanism and the expected products. Similarly, for nucleophilic reactions at the ester group, the energy profile for the formation and breakdown of a tetrahedral intermediate can be elucidated.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of this compound, which can then be correlated with experimental data for structural confirmation.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The predicted peaks corresponding to the stretching and bending vibrations of specific functional groups (e.g., N-H stretching of the amino group, C=O stretching of the ester, C-O stretching of the methoxy group, and C-Br stretching) can be compared with an experimental IR spectrum to confirm the presence of these groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the 1H and 13C atoms in the molecule. These predictions are based on the calculated electron density around each nucleus. Comparing the computed NMR spectra with experimental data is a crucial step in the structural elucidation of the compound.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of ultraviolet-visible light. The calculated maximum absorption wavelengths (λmax) can be compared with the experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.

A study on the related compound 2-amino 6-bromo 3-formylchromone demonstrated that calculated wavenumbers, after appropriate scaling, showed very good agreement with observed values, highlighting the utility of this approach. researchgate.net

Non-Linear Optical (NLO) Properties Assessment

Organic molecules with significant electron delocalization and donor-acceptor groups can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics. nih.gov Computational methods, such as DFT, can be used to assess the NLO properties of this compound.

Key NLO parameters that can be calculated include:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

The presence of the electron-donating amino and methoxy groups and the electron-withdrawing ester and bromo groups creates a push-pull system that can enhance the NLO response. Theoretical calculations can provide valuable insights into the potential of this molecule as an NLO material. Studies on similar organic compounds have shown that they can be excellent candidates for NLO materials based on their calculated hyperpolarizabilities. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. mpg.de For this compound, NBO analysis can elucidate several key aspects:

Hybridization: It determines the hybridization of the atomic orbitals that form the chemical bonds.

Donor-Acceptor Interactions: NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, contribute to the stability of the molecule. For example, it can reveal the delocalization of the lone pair electrons from the nitrogen of the amino group and the oxygens of the methoxy and ester groups into the antibonding orbitals of the aromatic ring.

Charge Transfer: The analysis provides a detailed picture of intramolecular charge transfer, highlighting the electronic communication between the different functional groups.

By examining the stabilization energies associated with these donor-acceptor interactions, a deeper understanding of the molecule's electronic structure and reactivity can be achieved. researchgate.netijnc.ir

Reactions at the Amino Group

The amino group in this compound is a primary aromatic amine. Its nucleophilicity and ability to form a stable diazonium salt are central to its reactivity.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles.

Acylation: The amino group can be readily acylated to form amides. This is typically achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. This transformation is often used to protect the amino group or to introduce new functional moieties.

Alkylation: N-alkylation of anilines and their derivatives can be challenging due to competing over-alkylation, which leads to mixtures of secondary and tertiary amines, and even quaternary ammonium salts rsc.orgvedantu.com. However, selective mono-alkylation can be achieved under specific conditions. Methods include using alkyl halides in ionic liquids or employing metal-catalyzed "hydrogen borrowing" methodologies with alcohols rsc.orgresearchgate.net. Visible-light-induced N-alkylation has also been developed as a metal-free alternative nih.gov.

Arylation: The introduction of an aryl group onto the nitrogen atom (N-arylation) is most effectively accomplished via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which will be discussed in section 6.2.2.

Table 1: Examples of N-Alkylation Reactions on Substituted Anilines This table presents data from reactions on analogous compounds to illustrate the principles of N-alkylation.

Alkylating Agent Substrate Catalyst/Conditions Product Yield Reference
Benzyl alcohol Aniline (B41778) Ni(30)/O-clay, 343 K Benzylideneaniline 75% selectivity researchgate.net
4-hydroxybutan-2-one ortho-methyl aniline Visible light (420 nm), NH₄Br N-(4-hydroxybutan-2-yl)-2-methylaniline 95% nih.gov

Diazotization and Sandmeyer Reactions

A cornerstone of aromatic amine chemistry is its conversion to a diazonium salt, which can then be displaced by a wide variety of nucleophiles. This two-step process begins with diazotization, the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a relatively stable aryldiazonium salt byjus.comwikipedia.org.

The subsequent displacement of the diazonium group, known as the Sandmeyer reaction, utilizes copper(I) salts as catalysts to introduce halides (Cl⁻, Br⁻) or pseudohalides (CN⁻) onto the aromatic ring wikipedia.orgucla.edunih.govorganic-chemistry.org. This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism wikipedia.org. For this compound, this reaction sequence would replace the amino group, offering a pathway to synthesize compounds like Ethyl 2,3-dibromo-6-methoxybenzoate or Ethyl 2-bromo-3-cyano-6-methoxybenzoate.

Table 2: General Conditions for Sandmeyer Reactions

Desired Substituent Reagent Catalyst Typical Product Reference
-Cl HCl, NaNO₂ then CuCl Copper(I) Chloride Aryl Chloride wikipedia.org
-Br HBr, NaNO₂ then CuBr Copper(I) Bromide Aryl Bromide wikipedia.orgnih.gov
-CN NaCN/KCN, NaNO₂, acid then CuCN Copper(I) Cyanide Aryl Nitrile wikipedia.orgnih.gov

Cyclization Reactions involving the Amino Group

The ortho-relationship between the amino group and the ethyl ester functionality in this compound provides an opportunity for intramolecular cyclization reactions to form heterocyclic systems. For instance, derivatives of anthranilic acid (2-aminobenzoic acid) are well-known precursors for heterocycles like quinazolines and benzodiazepines core.ac.uk. The hydrolysis of ethyl 2-(aminosulfonyl)benzoate, a related structure, demonstrates the propensity for cyclization between ortho-amino and ester-derived groups to form species like saccharin nih.gov. Depending on the reaction partner, the amino group can act as a nucleophile to initiate cyclization, leading to the formation of fused nitrogen-containing rings.

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine atom on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide . It is highly versatile for forming biaryl structures or introducing alkyl or alkenyl groups nih.govresearchgate.net. The bromine atom on the target molecule can be readily coupled with various boronic acids under standard Suzuki conditions, typically involving a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system.

Heck Reaction: The Heck reaction forms a new C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base cell.com. This reaction could be used to introduce a vinyl group at the 3-position of the benzoate ring. Intramolecular Heck reactions of related 2-bromoanilines have been used to synthesize various heterocyclic systems, demonstrating the utility of this transformation nih.govacs.orgthieme-connect.com.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst mdpi.com. It is a highly efficient method for synthesizing arylalkynes. The reaction is typically carried out under mild conditions with a base such as an amine, which can also serve as the solvent.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine wikipedia.orgacsgcipr.org. It is a powerful tool for synthesizing substituted anilines and other N-aryl compounds . The bromine atom of this compound can be coupled with a wide range of primary or secondary amines, amides, or carbamates, providing a direct route to N-arylated derivatives at the 3-position beilstein-journals.orgnih.gov.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Boronic acid/ester (R-B(OH)₂) Pd(0) complex (e.g., Pd(PPh₃)₄), Base C-C (Aryl-R)
Heck Alkene (R-CH=CH₂) Pd(0/II) salt, Ligand, Base C-C (Aryl-alkenyl)
Sonogashira Terminal alkyne (R-C≡CH) Pd(0) complex, Cu(I) salt, Base C-C (Aryl-alkynyl)

Role As a Key Intermediate in Complex Molecular Synthesis

Building Block in Heterocyclic Chemistry

The ortho-amino benzoate (B1203000) structure is a classical precursor for the synthesis of a variety of fused heterocyclic systems. The amino and ester groups can participate in cyclization reactions to form new rings fused to the parent benzene (B151609) core, leading to molecules of significant chemical and biological interest.

The compound serves as a key starting material for the synthesis of several important classes of heterocycles.

Benzoxazoles: Benzoxazole derivatives are typically synthesized through the condensation and cyclization of o-aminophenols with various reagents. nih.gov While Ethyl 2-amino-3-bromo-6-methoxybenzoate is an o-amino ester rather than an o-aminophenol, its amino group can react with acyl chlorides or other carbonyl compounds, followed by intramolecular cyclization to form the oxazole (B20620) ring. The resulting products are 4-bromo-7-methoxybenzoxazole derivatives, which are valuable scaffolds in materials science and medicinal chemistry. organic-chemistry.org

Benzothiazoles: The synthesis of benzothiazoles generally involves the reaction of an o-aminothiophenol with aldehydes, carboxylic acids, or their derivatives. organic-chemistry.orgekb.egnih.gov Starting from this compound, a plausible synthetic route involves the introduction of a sulfur source, followed by cyclization. For instance, reaction with carbon disulfide or a related reagent can lead to the formation of a 4-bromo-7-methoxybenzothiazole core. arkat-usa.orgscholarsresearchlibrary.com These derivatives are investigated for a wide range of biological activities. researchgate.net

Pyrazines and Quinoxalines: The synthesis of fused pyrazine (B50134) systems, such as quinoxalines, typically requires the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The amino group of this compound can be a starting point for creating the required diamine functionality, which then undergoes cyclization to yield highly substituted quinoxaline (B1680401) derivatives. nih.govresearchgate.netresearchgate.net Alternatively, direct condensation pathways can lead to related fused heterocyclic structures. google.com

Heterocyclic Product ClassKey TransformationResulting Scaffold
Benzoxazole DerivativesIntramolecular cyclization with a C1 source4-Bromo-7-methoxybenzoxazole
Benzothiazole DerivativesReaction with a sulfur source and cyclization4-Bromo-7-methoxybenzothiazole
Quinoxaline DerivativesConversion to diamine, then condensation5-Bromo-8-methoxyquinoxaline

Beyond simple five- and six-membered heterocycles, this compound is a precursor for more complex, multi-ring fused systems. The reactivity of the amino and bromo groups allows for sequential or one-pot tandem reactions to build intricate molecular frameworks. For example, the amino group can be used to construct an initial heterocyclic ring, and the bromo group can then be used in a subsequent intramolecular Heck or Suzuki coupling reaction to form an additional fused ring, leading to polycyclic aromatic systems. Compounds with similar substitution patterns are known to form fused systems like 4H-benzo[h]chromenes. researchgate.netnih.gov

Precursor for Advanced Aromatic Systems

The multiple functional groups on this compound allow for precise and controlled modifications of the aromatic ring, making it an excellent precursor for advanced, highly substituted aromatic compounds.

The compound itself is a polysubstituted benzoate, but it serves as a versatile platform for creating even more complex derivatives. The existing substituents can be chemically altered to introduce new functionalities.

Modification of the Amino Group: The 2-amino group can be transformed into a variety of other functional groups via diazotization (Sandmeyer reaction), allowing for the introduction of halides, cyano, or hydroxyl groups at this position.

Modification of the Bromo Group: The 3-bromo substituent is a key site for introducing complexity through palladium-catalyzed cross-coupling reactions.

Modification of the Ester Group: The ethyl ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a directing group in further reactions. researchgate.net

The presence of the bromine atom at position 3 makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. By coupling the bromo-benzoate with various aryl boronic acids or organostannanes, a wide range of functionalized biaryl compounds can be synthesized. These biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The Negishi coupling is another powerful tool for forming C-C bonds with organozinc reagents, further expanding the synthetic possibilities. beilstein-journals.org

Reaction TypeReagent/CatalystResulting Structure
Suzuki CouplingArylboronic acid / Pd catalyst3-Aryl-2-amino-6-methoxybenzoate
Stille CouplingOrganostannane / Pd catalyst3-Aryl/vinyl-2-amino-6-methoxybenzoate
Buchwald-HartwigAmine / Pd catalyst3-Amino-2-amino-6-methoxybenzoate
Sonogashira CouplingTerminal alkyne / Pd/Cu catalyst3-Alkynyl-2-amino-6-methoxybenzoate

Exploration in Medicinal Chemistry Research as a Scaffold Precursor

In medicinal chemistry, the search for novel molecular scaffolds that can be readily diversified to create libraries of compounds for biological screening is of paramount importance. This compound represents such a "privileged scaffold." Its multiple functional groups serve as handles for systematic modification to explore structure-activity relationships (SAR).

The development of new therapeutic agents often relies on the optimization of a lead compound. The bromo-amino-benzoate core allows for the exploration of how different substituents at various positions on the aromatic ring affect biological activity. For instance, SAR studies on the related compound ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1) have shown that the bromo substituent, while not essential for bioactivity, is a position where various other groups can be placed to modulate the compound's function as an antagonist for antiapoptotic Bcl-2 proteins. nih.gov

By using the bromo position for cross-coupling reactions, chemists can introduce a wide array of aryl, heteroaryl, or alkyl groups. nih.govresearchgate.net The amino and ester groups can also be modified to form amides, sulfonamides, or other derivatives. This systematic approach allows for the fine-tuning of a molecule's properties, such as potency, selectivity, and pharmacokinetic profile, which is a cornerstone of modern drug discovery.

Synthesis of Analogues with Varied Substituents for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. This is achieved by systematically modifying its chemical structure and evaluating the effects of these changes on its activity. Substituted anthranilic acids are common starting materials for generating libraries of compounds for such studies.

The general strategy involves using the amino and ester groups of an anthranilate derivative to construct a new heterocyclic ring, such as a quinazolinone. The substituents on the initial anthranilate ring, like the bromo and methoxy (B1213986) groups in this compound, become integral parts of the final products, influencing their interaction with biological targets. Further diversity can be introduced by varying the reactants used in the cyclization step. For instance, reacting the anthranilate with different reagents allows for the introduction of a wide range of substituents at various positions on the resulting heterocyclic core.

While specific SAR studies originating from this compound are not detailed in available literature, the principles of SAR would involve modifying the substituents on this core structure to explore their impact on biological activity.

Table 1: Potential Modifications for SAR Studies based on the this compound Scaffold

Position of ModificationOriginal GroupPotential New SubstituentsRationale for Modification
3-position (Bromo)-Br-H, -Cl, -F, -CH3, PhenylTo investigate the role of halogen bonding and steric bulk.
6-position (Methoxy)-OCH3-OH, -OC2H5, -SCH3To explore the effect of hydrogen bond donors/acceptors and lipophilicity.
Ester Group-COOC2H5-COOH, -CONH2, -CONHRTo alter solubility and introduce new interaction points.
Amino Group-NH2Used in cyclizationForms part of the new heterocyclic ring system.

Derivatization to Compounds with Specific Molecular Target Interactions

The strategic placement of functional groups on this compound allows for its derivatization into molecules designed to interact with specific biological targets. The core anthranilate structure is a precursor to a variety of bioactive heterocyclic compounds.

For example, anthranilic acid derivatives are key starting materials for the synthesis of quinazolinones. nih.govresearchgate.netresearchgate.net These compounds are known to exhibit a broad range of pharmacological activities, including acting as inhibitors for enzymes like MurA, which is crucial for bacterial peptidoglycan biosynthesis. nih.gov The synthesis typically involves the reaction of the anthranilic acid derivative with other reagents to form the quinazolinone ring system. The substituents on the original anthranilate are retained in the final product and play a crucial role in its interaction with the target enzyme.

Furthermore, lead compounds in drug discovery, which may include complex indole (B1671886) or benzoic acid structures, often undergo derivatization to improve their efficacy and pharmacological properties. nih.gov While not specifically documented for this compound, its structure suggests it could be used to create analogues of known inhibitors for various biological targets.

Utility in Agrochemical and Materials Science Research

The structural features of this compound also suggest its potential utility in the fields of agrochemicals and materials science.

In agrochemical research, anthranilic acid derivatives are known precursors to compounds with insecticidal and herbicidal properties. For instance, the anthranilic diamide (B1670390) class of insecticides are potent activators of insect ryanodine (B192298) receptors. The synthesis of these complex molecules often starts from substituted anthranilic acids. The specific substituents on the aromatic ring are critical for the biological activity of the final product.

In the realm of materials science, aminobenzoic acids and their esters are used as monomers for the synthesis of polymers. Polyaniline and its derivatives, for example, are conducting polymers with various applications. The presence of the amino and ester groups on this compound would allow it to be incorporated into polymer chains, potentially imparting specific properties due to the bromo and methoxy substituents.

While direct applications of this compound in these fields are not prominently reported, the chemical functionalities it possesses are relevant to the synthesis of active ingredients in agrochemicals and the development of novel materials.

Future Research Directions and Potential Applications

Development of Novel and More Efficient Synthetic Routes

While established methods for the synthesis of substituted aminobenzoates exist, the development of novel, more efficient, and sustainable synthetic routes to Ethyl 2-amino-3-bromo-6-methoxybenzoate and its analogs remains a key area of interest. Current approaches often rely on multi-step sequences that may involve harsh reaction conditions, expensive catalysts, or generate significant waste. Future research could focus on the following areas:

C-H Activation Strategies: Direct and selective functionalization of C-H bonds on the benzene (B151609) ring offers a more atom-economical approach to synthesize polysubstituted anilines. Investigating transition metal-catalyzed C-H activation/halogenation or C-H activation/amination strategies on simpler precursors could provide more direct and efficient pathways to the target molecule.

Domino and Cascade Reactions: Designing one-pot cascade reactions that form multiple bonds in a single operation can significantly improve synthetic efficiency. For instance, a cascade reaction involving the formation of the benzene ring with simultaneous introduction of the required substituents from simple acyclic precursors could be a powerful approach.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a continuous flow process for the synthesis of this compound could enable safer handling of potentially hazardous reagents and facilitate large-scale production.

Green Chemistry Approaches: The use of ionic liquids, solvent-free reaction conditions, or biocatalysis could lead to more environmentally friendly synthetic methods. Exploring enzymatic halogenation or amination on a suitable benzoate (B1203000) precursor could offer a highly selective and sustainable alternative.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
C-H ActivationHigh atom economy, reduced step countRegioselectivity control, catalyst cost and sensitivity
Domino/Cascade ReactionsIncreased efficiency, reduced workupComplex reaction optimization, identification of suitable catalysts
Flow ChemistryEnhanced safety, scalability, precise controlInitial setup cost, potential for clogging
Green ChemistryReduced environmental impact, sustainabilityCatalyst stability and reusability, reaction rates

Exploration of Enantioselective Synthesis of Chiral Derivatives (if applicable)

The core structure of this compound is achiral. However, the introduction of a chiral center, for instance by derivatization of the amino group or by introducing a chiral substituent on the aromatic ring, would open up avenues for the development of enantiomerically pure compounds with potential applications in pharmaceuticals and materials science.

Future research in this area could involve:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of derivatives is a primary focus. This could include transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor or the use of chiral halogenating agents. For example, chiral halonium salts have shown promise in catalyzing enantioselective reactions.

Chiral Resolution: For racemic mixtures of chiral derivatives, the development of efficient chiral resolution techniques would be crucial. This could involve classical methods like the formation of diastereomeric salts with chiral resolving agents, or more modern techniques such as chiral chromatography.

Biocatalysis: Enzymes, such as lipases or amidases, can be highly stereoselective and could be employed for the kinetic resolution of racemic derivatives. This approach offers mild reaction conditions and high enantioselectivity.

The applicability of these methods would be contingent on the successful design and synthesis of appropriate chiral precursors derived from this compound.

Advanced Mechanistic Studies using Kinetic Isotope Effects and Spectroscopic Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing reaction conditions and developing new transformations. Advanced mechanistic studies could provide valuable insights.

Kinetic Isotope Effects (KIEs): Measuring KIEs, for example, by comparing the reaction rates of deuterated versus non-deuterated substrates during electrophilic bromination, can help to elucidate the rate-determining step of a reaction. This information is critical for understanding the transition state and optimizing catalysts. Studies on the bromination of other aromatic compounds have demonstrated the utility of KIEs in distinguishing between different mechanistic pathways.

Spectroscopic Identification of Intermediates: The use of in-situ spectroscopic techniques, such as rapid-injection NMR, stopped-flow UV-Vis, or mass spectrometry, can enable the detection and characterization of transient reaction intermediates. Identifying key intermediates, such as Wheland intermediates in electrophilic aromatic substitution, provides direct evidence for a proposed reaction mechanism.

By combining kinetic data with spectroscopic observations, a more complete picture of the reaction landscape can be constructed, facilitating the rational design of more efficient synthetic processes.

Deeper Integration of Computational and Experimental Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. A deeper integration of computational modeling with experimental work can accelerate the discovery and optimization of reactions and materials.

For this compound, computational studies could be employed to:

Predict Reaction Pathways and Regioselectivity: DFT calculations can be used to model the reaction energy profiles of different synthetic routes, helping to identify the most favorable pathways and predict the regioselectivity of electrophilic substitution reactions. This can guide experimental efforts by focusing on the most promising approaches.

Elucidate Reaction Mechanisms: Computational modeling can provide detailed information about transition state structures and activation energies, complementing experimental mechanistic studies. This can be particularly valuable for understanding the role of catalysts and the origins of selectivity.

Predict Molecular Properties: The electronic and photophysical properties of this compound and its derivatives can be predicted using computational methods. This can aid in the design of new materials with specific optical or electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: If this scaffold is explored for biological applications, QSAR studies can be performed to correlate the structural features of its derivatives with their biological activity, guiding the design of more potent compounds.

The synergy between computational predictions and experimental validation will be crucial for the rational design of new synthetic methods and functional molecules based on this benzoate scaffold.

Design and Synthesis of New Materials Incorporating the Benzoate Scaffold

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of new materials with tailored properties.

Organic Light-Emitting Diodes (OLEDs): The substituted aniline (B41778) moiety is a common component in materials for OLEDs. By incorporating this benzoate scaffold into larger conjugated systems, it may be possible to develop new materials with tunable emission colors and improved device performance.

Sensors: The amino group can be functionalized to act as a binding site for specific analytes. The electronic properties of the aromatic ring, modulated by the bromo and methoxy (B1213986) groups, could lead to changes in fluorescence or color upon binding, forming the basis for new chemical sensors.

Liquid Crystals: The rigid benzoate core, when appropriately functionalized with long alkyl chains, could lead to the formation of liquid crystalline materials. The polar substituents could influence the mesophase behavior and electro-optical properties.

Polymers and Copolymers: The amino group provides a handle for polymerization. Incorporating this functionalized benzoate into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or altered solubility.

The design and synthesis of these new materials will require a multidisciplinary approach, combining organic synthesis with materials characterization and device fabrication.

Q & A

Q. Methodological Example :

  • Bromination of ethyl 2-amino-6-methoxybenzoate with N-bromosuccinimide (NBS) in dichloromethane at 0–5°C achieves regioselective bromination at position 3 .

How is this compound characterized spectroscopically?

Basic
Key techniques :

  • ¹H/¹³C NMR :
    • Methoxy group: Singlet at ~3.8 ppm (¹H); ~55 ppm (¹³C).
    • Amino group: Broad peak at ~5–6 ppm (¹H), absent in deuterated solvents.
    • Bromine: Deshielding effects on adjacent carbons (e.g., C3 at ~115–120 ppm in ¹³C NMR) .
  • IR Spectroscopy :
    • Ester carbonyl (C=O) stretch at ~1720 cm⁻¹.
    • N-H stretch (amine) at ~3350 cm⁻¹ .

How can reaction conditions be optimized to improve synthetic yields?

Advanced
Factors influencing yield :

ParameterOptimization StrategyExample from Evidence
Catalyst Use Lewis acids (e.g., FeCl₃) for bromination regioselectivityNBS with FeCl₃ improves bromine positioning
Solvent Polar aprotic solvents (e.g., DMF) enhance solubility of intermediatesEthanol/H₂SO₄ for esterification
Temperature Low temps (0–5°C) reduce side reactions during brominationControlled bromination at 0°C minimizes di-substitution
Monitoring TLC (hexane:ethyl acetate, 7:3) tracks reaction progressStepwise acetylation in uses TLC for intermediate validation

How do substituent positions affect reactivity in related benzoate derivatives?

Advanced
Case Study : Comparing this compound with analogs:

CompoundSubstituent EffectsReactivity Impact
Ethyl 3-bromo-2-ethoxybenzoateEthoxy vs. methoxy: Increased steric hindranceSlower ester hydrolysis due to bulkier ethoxy group
Ethyl 2-amino-5-methoxybenzoateMethoxy at C5 vs. C6Alters bromination regioselectivity (C3 vs. C4) due to electronic directing

Contradiction Analysis : Discrepancies in bromination positions across studies may arise from competing directing effects (e.g., amino vs. methoxy groups). Computational modeling (DFT) or Hammett plots can resolve these .

What purification strategies address by-products in synthesis?

Advanced
Common Issues :

  • By-products : Di-brominated species or ester hydrolysis products.
    Solutions :

Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates brominated isomers .

Recrystallization : Ethanol/water mixtures purify the final product, leveraging solubility differences .

What are key applications in medicinal chemistry research?

Q. Basic

  • Intermediate for Drug Candidates : Serves as a scaffold for kinase inhibitors or antimicrobial agents due to its halogenated aromatic core .
  • Enzyme Interaction Studies : The bromine and methoxy groups probe steric/electronic effects in enzyme active sites (e.g., cytochrome P450 assays) .

How is regioselectivity controlled during bromination?

Advanced
Mechanistic Insights :

  • Directing Groups : The amino group (strongly activating, ortho/para-directing) competes with methoxy (activating, para-directing).
  • Reaction Conditions :
    • Protic solvents favor amino-directed bromination.
    • Excess NBS in DMF at low temps enhances meta-bromination relative to methoxy .

Validation : X-ray crystallography (using SHELX ) or NOE NMR confirms substituent positions in ambiguous cases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.